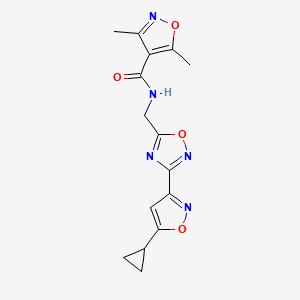

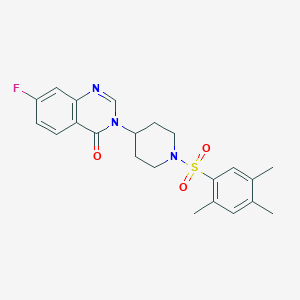

![molecular formula C17H13F3N2O3S B2971660 2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate CAS No. 691891-12-0](/img/structure/B2971660.png)

2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

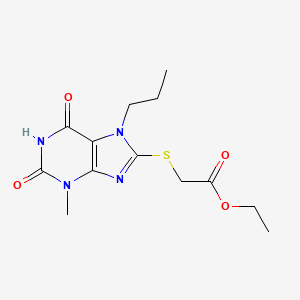

The compound’s molecular formula is C₁₇H₁₃F₃N₂O₃S . Its IUPAC name is 2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate . The 3D structure reveals the spatial arrangement of atoms, influencing its interactions with biological targets.

Physical And Chemical Properties Analysis

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate is still not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), cytochrome P450 (CYP) enzymes, and histone deacetylases (HDACs). In addition, this compound is believed to act as an agonist of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ).

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In in-vitro studies, this compound has been shown to inhibit the activity of COX-2, CYP enzymes, and HDACs. In addition, this compound has been shown to activate PPARγ and to increase the expression of genes involved in cell proliferation and apoptosis. In in-vivo studies, this compound has been shown to reduce inflammation and to reduce the symptoms of diseases such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

The use of 2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate in laboratory experiments offers several advantages. First, the compound is relatively easy to synthesize and is available commercially. Second, the compound is stable and can be stored for long periods of time without degradation. Third, the compound is water soluble, making it easy to use in a variety of laboratory experiments. However, there are also some limitations to the use of this compound. First, the compound is relatively expensive, which can limit its use in large-scale experiments. Second, the compound has a relatively short half-life, which can limit its use in long-term experiments.

Future Directions

The use of 2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate in scientific research is still in its early stages, and there are many potential future directions for research. For example, further research is needed to investigate the mechanism of action of this compound, to explore its potential as a therapeutic agent, and to assess its safety and efficacy in clinical trials. In addition, further research is needed to investigate the effects of this compound on other biological processes, such as cell differentiation and signal transduction. Finally, further research is needed to develop novel synthetic methods for the production of this compound and to optimize its use in laboratory experiments.

Synthesis Methods

2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate can be synthesized using a two-step process. The first step involves the reaction of 2-furoic acid with 1-phenyl-1H-imidazol-2-yl sulfanylmethyl chloride in the presence of triethylamine, followed by treatment with trifluoroacetic anhydride. The second step involves the reaction of the resulting product with trifluoroacetic acid, followed by treatment with aqueous sodium hydroxide. The final product is a compound with a molecular weight of 272.2 g/mol and a purity of >98%.

Scientific Research Applications

2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate has been used in a variety of scientific research applications, including the investigation of the mechanism of action of drugs, the study of biochemical and physiological effects of compounds, and the assessment of the efficacy of drug candidates. It has been used in in-vitro studies to investigate the effects of compounds on the activity of enzymes, to study the effects of compounds on protein-protein interactions, and to assess the effects of compounds on cell proliferation and apoptosis. In addition, this compound has been used in in-vivo studies to investigate the effects of compounds on the activity of enzymes, to study the effects of compounds on protein-protein interactions, and to assess the effects of compounds on animal behavior.

Biochemical Analysis

Biochemical Properties

It is known that imidazole derivatives interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the imidazole derivative.

Cellular Effects

Imidazole derivatives are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

[1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S/c18-17(19,20)14(25-15(23)13-7-4-10-24-13)11-26-16-21-8-9-22(16)12-5-2-1-3-6-12/h1-10,14H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWHGVCVCWAIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

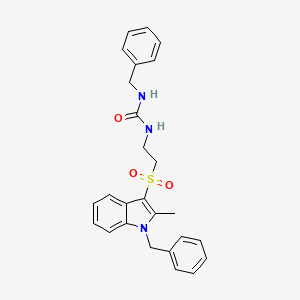

![Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2971580.png)

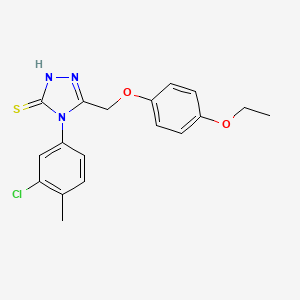

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2971581.png)

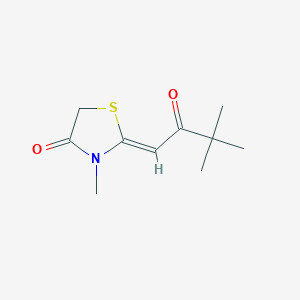

![7-Oxo-7H-benzimidazo[2,1-A]benzo[DE]isoquinoline-4-carboxylic acid](/img/structure/B2971584.png)

![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2971595.png)